molecular formula C17H16ClN3O5 B2939805 N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide CAS No. 899755-53-4

N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide

Cat. No. B2939805
CAS RN: 899755-53-4
M. Wt: 377.78
InChI Key: ZGAYYVSYWOYFAC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide, commonly known as Furamidine, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of nitrofurans, which are known for their antibacterial, antifungal, and antiprotozoal properties. Furamidine has been extensively researched for its potential use in treating parasitic infections, such as African sleeping sickness and leishmaniasis.

Scientific Research Applications

Molecular Interactions

One study focuses on the molecular interaction of a structurally similar compound, examining its binding and antagonistic effects on cannabinoid receptors. This research highlights the use of conformational and computational analyses to understand the compound's interaction with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor binding and activity. The study proposes that specific structural features of the compound contribute to its receptor binding and potentially its antagonist activity, which could have implications for drug development targeting cannabinoid receptors (J. Shim et al., 2002).

Structural Chemistry

Research in structural chemistry has provided detailed insights into the hydrogen bonding and molecular structures of compounds involving piperidine derivatives. Such studies explore the crystal structures of proton-transfer compounds, revealing the geometrical configurations and interactions that contribute to their stability and potential reactivity. For example, one study details the hydrogen bonding patterns in anhydrous proton-transfer compounds, offering a basis for understanding how such interactions could be harnessed in the design of new materials or pharmaceuticals (Graham Smith & U. Wermuth, 2010).

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of derivatives of piperidine and their evaluation for various biological activities, including antimicrobial, antiplatelet, and antileishmanial effects. These research efforts aim to develop novel compounds with potential therapeutic applications by exploring the structural modifications that enhance biological activity. For instance, a study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonipecotamide showcases the potential antidepressant and nootropic activities of these compounds, highlighting the importance of structural diversity in drug discovery (Asha B. Thomas et al., 2016).

Antimicrobial and Insecticidal Activities

Research into novel pyrazole-5-carboxamides with specific substituents has explored their potential antimicrobial and insecticidal activities. These studies aim to identify compounds with effective biological activities that could lead to the development of new antimicrobial agents or insecticides, demonstrating the broad applicability of piperidine derivatives in addressing diverse biological challenges (Hongwei Zhu et al., 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAYYVSYWOYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide

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